2-Chloro-2'-fluorobiphenyl-4-ol
Description
2-Chloro-2'-fluorobiphenyl-4-ol (C₁₂H₈ClFO) is a biphenyl derivative featuring a hydroxyl group at the para position of one benzene ring, a chlorine atom at the ortho position of the same ring, and a fluorine atom at the ortho position of the adjacent ring.
Properties
Molecular Formula |
C12H8ClFO |
|---|---|
Molecular Weight |
222.64 g/mol |
IUPAC Name |
3-chloro-4-(2-fluorophenyl)phenol |
InChI |
InChI=1S/C12H8ClFO/c13-11-7-8(15)5-6-9(11)10-3-1-2-4-12(10)14/h1-7,15H |
InChI Key |
PBVYKAPHMRIDMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
2'-Chloro-2-fluoro-4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 1262008-90-1)
- Structure : Features a methyl group at the 4'-position and a carboxylic acid at the 4-position of the biphenyl scaffold. The chlorine and fluorine substituents are at the 2' and 2 positions, respectively.
- Key Differences : The absence of a hydroxyl group and presence of a carboxylic acid significantly alter polarity and acidity. The methyl group enhances lipophilicity compared to the hydroxyl group in the target compound.
- Molecular Weight : 264.68 g/mol (lower than the target compound due to the lack of a hydroxyl group) .
4-Chloro-2-fluorophenylboronic Acid
- Structure : A single benzene ring with chlorine at the 4-position and fluorine at the 2-position, coupled with a boronic acid group.
- The monoaromatic system lacks the conjugation effects of a biphenyl scaffold .
4-Chloro-2-fluoronitrobenzene
- Structure : Nitro group at the para position, chlorine at 4, and fluorine at 2 on a single benzene ring.
- Key Differences : The nitro group is a strong electron-withdrawing group, contrasting with the hydroxyl group’s electron-donating nature. This affects reactivity in substitution reactions and redox stability .
Physicochemical Properties
A comparison of key properties inferred from analogous compounds:
| Property | 2-Chloro-2'-fluorobiphenyl-4-ol | 2'-Chloro-2-fluoro-4'-methylbiphenyl-4-carboxylic acid | 4-Chloro-2-fluorophenylboronic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~264–280 (estimated) | 264.68 | 193.68 |
| Solubility | Moderate in polar solvents (due to –OH) | Low (carboxylic acid increases polarity but methyl reduces solubility) | High in polar aprotic solvents (boronic acid) |
| Reactivity | Susceptible to electrophilic substitution at hydroxyl-adjacent positions | Carboxylic acid participates in condensation reactions | Boronic acid enables cross-coupling |
| Applications | Pharmaceutical intermediate | Agrochemical synthesis | Polymer and materials chemistry |
Sources :
Regulatory and Environmental Considerations
- Deuterated Chlorobiphenyls (e.g., 4-Chlorobiphenyl-2',3',4',5',6'-d5): Classified as a "First Class Specific Chemical Substance" under Japanese regulations, indicating environmental persistence and toxicity. This highlights the need to assess the ecological impact of chloro-fluoro biphenyl derivatives like the target compound .
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